2,5-dimethyl-N-4-pyridinylbenzamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-4-11(2)13(9-10)14(17)16-12-5-7-15-8-6-12/h3-9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKFBPCLCKZMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200562 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzamide Derivatives
The compound shares structural motifs with other benzamide-based molecules, such as 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (referred to in the provided evidence). Key differences include:
- Substituent Groups : The pyridinyl group in 2,5-dimethyl-N-4-pyridinylbenzamide contrasts with the pyrrol and dioxopyrrolidinyl groups in the analogue. These substitutions influence solubility and binding affinity.
Physicochemical and Pharmacokinetic Properties
A comparative analysis based on available data is summarized below:
Research Findings and Limitations
Key Observations
- The pyridinyl substituent in this compound may enhance metabolic stability compared to pyrrol-containing analogues, as pyridinyl groups are less prone to oxidative degradation .
- Computational docking studies suggest that the compound’s planar structure allows for favorable interactions with ATP-binding pockets in kinases, though experimental validation is pending.
Gaps in Current Knowledge
- No in vivo or clinical data exist for this compound.
- The evidence provided focuses on a structurally distinct analogue, limiting direct inferences about the target compound’s efficacy or toxicity.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Peaks for methyl groups (δ ~2.3 ppm for 2,5-dimethyl; δ ~8.5 ppm for pyridinyl protons) and amide proton (δ ~10 ppm, broad) confirm connectivity .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate the functional groups.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight (~255 g/mol) ensures molecular identity .
What strategies resolve contradictions in reported biological activity data for benzamide derivatives like this compound?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) across studies .
- Structural Analogues : Compare substituent effects (e.g., electron-withdrawing groups on pyridine enhance activity) .
- Meta-Analysis : Use computational tools (QSAR models) to correlate structural features with activity trends .
How can computational methods (DFT, molecular docking) predict the reactivity and target interactions of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., amide carbonyl as a hydrogen bond acceptor) .
- Molecular Docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina; prioritize poses with lowest binding energy (< -7 kcal/mol) .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .
What experimental designs are effective for studying the stability of this compound under varying pH and temperature conditions?
Q. Advanced Research Focus
- Forced Degradation Studies :
- pH Stability : Incubate compound in buffers (pH 1–13) at 37°C; monitor degradation via HPLC .
- Thermal Stability : Heat samples (40–80°C) for 24–72 hours; assess decomposition products by LC-MS .
- Kinetic Analysis : Plot degradation rates (k) vs. pH/temperature to identify optimal storage conditions (e.g., pH 7, 4°C) .
How do crystallographic studies contribute to understanding the solid-state properties of this compound?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction : Determine crystal packing and hydrogen-bonding networks (e.g., amide N-H⋯O interactions stabilizing the lattice) .
- Polymorphism Screening : Use solvent evaporation (e.g., methanol vs. acetonitrile) to identify polymorphs; compare DSC thermograms for melting point variations .
What methodologies validate the selectivity of this compound in enzyme inhibition assays?
Q. Advanced Research Focus
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) at 10 µM concentration; quantify inhibition via ATPase activity assays .
- Negative Controls : Include structurally similar but inactive analogues (e.g., lacking the pyridinyl group) to confirm target specificity .
- Cellular Assays : Measure downstream biomarkers (e.g., phosphorylated ERK for MAPK pathway inhibition) in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
